molecular formula C15H17F2N3O2S B7057739 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline

Cat. No.: B7057739
M. Wt: 341.4 g/mol
InChI Key: TYZOKMXWENSNFO-UHFFFAOYSA-N
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Description

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the quinoline moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors on microbial cells, disrupting their function.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoroquinoline: Lacks the dihydro component, potentially altering its reactivity and biological activity.

    1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-2H-quinoline: Similar structure but with different substitution patterns, affecting its chemical properties.

Uniqueness

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline is unique due to the combination of the imidazole and quinoline moieties, along with the presence of the sulfonyl group and fluorine atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-3-19-9-13(18-10(19)2)23(21,22)20-8-4-5-11-6-7-12(16)14(17)15(11)20/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZOKMXWENSNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC3=C2C(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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